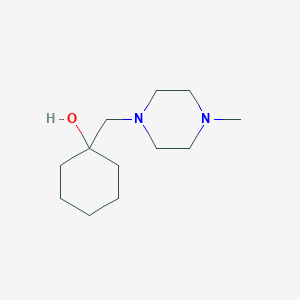
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol is a chemical compound that features a cyclohexanol core substituted with a 4-methylpiperazine moiety
Métodos De Preparación
The synthesis of 1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methylpiperazine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
Similar compounds to 1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol include:
1-((4-Methylpiperazin-1-yl)methyl)cyclopentan-1-ol: This compound has a cyclopentanol core instead of a cyclohexanol core.
1-((4-Methylpiperazin-1-yl)methyl)benzaldehyde: This compound features a benzaldehyde moiety instead of a cyclohexanol core.
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-amine: This compound has an amine group instead of a hydroxyl group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
1-[(4-methylpiperazin-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-13-7-9-14(10-8-13)11-12(15)5-3-2-4-6-12/h15H,2-11H2,1H3 |
Clave InChI |
BRDYRDGQARBSCF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine](/img/structure/B15227113.png)
![1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227116.png)
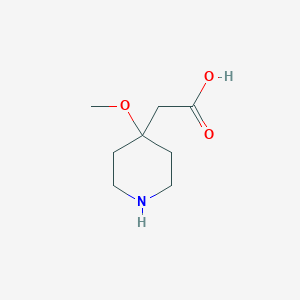
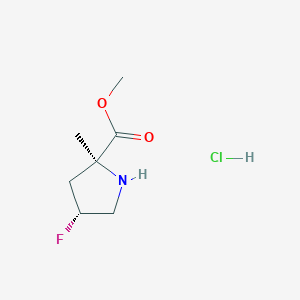
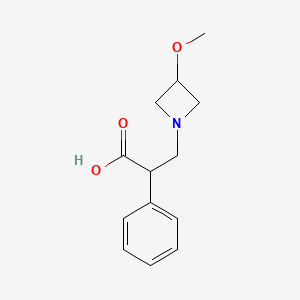
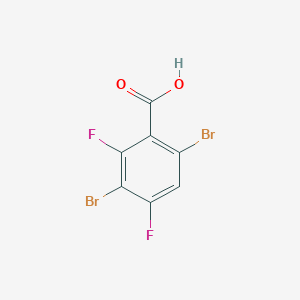
![2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15227153.png)

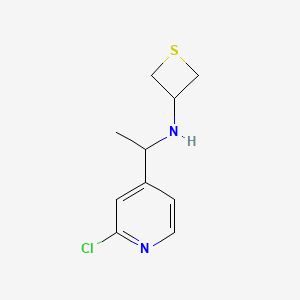
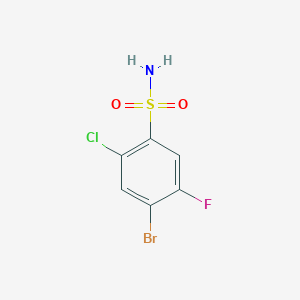
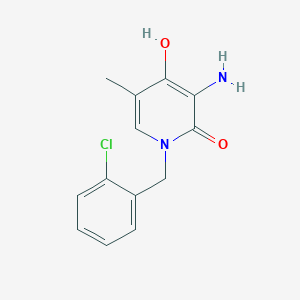
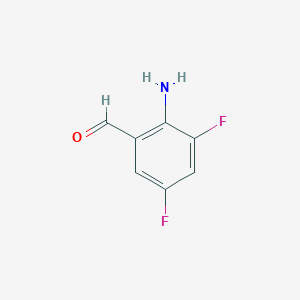

![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)
